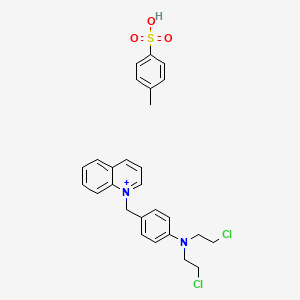
1-(p-(Bis(2-chloroethyl)amino)benzyl)quinolinium toluenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1-(p-(Bis(2-chloroethyl)amino)benzyl)quinolinium toluenesulfonate typically involves multiple steps, starting with the preparation of the quinolinium core. The bis(2-chloroethyl)amino group is then introduced through a series of reactions involving chlorination and amination. The final step involves the addition of the toluenesulfonate group under specific reaction conditions to ensure the stability and purity of the compound .
化学反应分析
1-(p-(Bis(2-chloroethyl)amino)benzyl)quinolinium toluenesulfonate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
科学研究应用
1-(p-(Bis(2-chloroethyl)amino)benzyl)quinolinium toluenesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: This compound is being investigated for its potential use as an antineoplastic agent, which means it could be used in cancer treatment.
Industry: It is used in the production of certain polymers and other industrial chemicals.
作用机制
The mechanism of action of 1-(p-(Bis(2-chloroethyl)amino)benzyl)quinolinium toluenesulfonate involves its interaction with cellular components, leading to the disruption of normal cellular functions. The bis(2-chloroethyl)amino group is known to form covalent bonds with DNA, leading to the inhibition of DNA replication and transcription. This makes it a potential candidate for use in cancer therapy, as it can induce cell death in rapidly dividing cancer cells .
相似化合物的比较
1-(p-(Bis(2-chloroethyl)amino)benzyl)quinolinium toluenesulfonate can be compared with other similar compounds, such as:
1-(p-(Bis(2-chloroethyl)amino)benzyl)pyridinium toluenesulfonate: This compound has a pyridinium core instead of a quinolinium core, which may result in different chemical properties and biological activities.
1-(p-(Bis(2-chloroethyl)amino)benzyl)quinolinium chloride: This compound has a chloride group instead of a toluenesulfonate group, which may affect its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
5563-10-0 |
|---|---|
分子式 |
C27H29Cl2N2O3S+ |
分子量 |
532.5 g/mol |
IUPAC 名称 |
N,N-bis(2-chloroethyl)-4-(quinolin-1-ium-1-ylmethyl)aniline;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C20H21Cl2N2.C7H8O3S/c21-11-14-23(15-12-22)19-9-7-17(8-10-19)16-24-13-3-5-18-4-1-2-6-20(18)24;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,13H,11-12,14-16H2;2-5H,1H3,(H,8,9,10)/q+1; |
InChI 键 |
DQAGEPHQBJVYSE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)C=CC=[N+]2CC3=CC=C(C=C3)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















